molecular formula C8H4Cl2N2O B1423600 5,7-Dichloro-1,6-naphthyridin-4(1H)-one CAS No. 863785-66-4

5,7-Dichloro-1,6-naphthyridin-4(1H)-one

Cat. No. B1423600
CAS RN: 863785-66-4
M. Wt: 215.03 g/mol
InChI Key: KFJIDHGCUDTBGV-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,6-naphthyridin-4(1H)-one is a chemical compound with the molecular formula C8H4Cl2N2O. It has a molecular weight of 215.04 g/mol . The compound is typically stored at room temperature and appears as a white to yellow solid .


Molecular Structure Analysis

The InChI code for 5,7-Dichloro-1,6-naphthyridin-4(1H)-one is 1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5,7-Dichloro-1,6-naphthyridin-4(1H)-one is a white to yellow solid . It is typically stored at room temperature . .

Scientific Research Applications

Anticancer Properties

1,6-Naphthyridines have been identified to possess a variety of pharmacological activities, including anticancer properties. The differential functionalization of the 1,6-naphthyridine core can lead to specific activities that may contribute to anticancer mechanisms .

Anti-HIV Activity

Some derivatives of 1,6-naphthyridines act as anti-HIV agents . This suggests that “5,7-Dichloro-1,6-naphthyridin-4(1H)-one” could potentially be explored for its efficacy against HIV due to its structural similarity .

Antimicrobial Applications

The pharmacological profile of 1,6-naphthyridines also includes antimicrobial activities. This broad term encompasses a range of potential applications against various microbial pathogens .

Analgesic and Anti-inflammatory Uses

These compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory effects. Research into “5,7-Dichloro-1,6-naphthyridin-4(1H)-one” could investigate these potential therapeutic benefits .

Antioxidant Effects

Antioxidant activities are another aspect of 1,6-naphthyridines’ pharmacological actions. The specific compound may also exhibit such properties, which can be beneficial in various oxidative stress-related conditions .

Hormonal Regulation

Some 1,6-naphthyridine derivatives act as sex hormone regulatory agents. This indicates a possible application in the field of endocrinology and hormone-related disorders for "5,7-Dichloro-1,6-naphthyridin-4(1H)-one" .

Springer Link - Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,7-dichloro-1H-1,6-naphthyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2O/c9-6-3-4-7(8(10)12-6)5(13)1-2-11-4/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJIDHGCUDTBGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=NC(=C2C1=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679476
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1,6-naphthyridin-4(1H)-one

CAS RN

863785-66-4, 1443378-52-6
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863785-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-1,6-naphthyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-dichloro-1,6-naphthyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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